3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-23-18(9-10-21-23)14-4-2-13(3-5-14)8-11-22-26(24,25)15-6-7-17(20)16(19)12-15/h2-7,9-10,12,22H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOAQYRHDSWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Chloro-4-Fluorobenzene
The synthesis begins with the chlorosulfonation of 3-chloro-4-fluorobenzene using chlorosulfonic acid under controlled conditions. This exothermic reaction typically proceeds at 0–5°C to minimize side reactions such as over-sulfonation or decomposition.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (benzene:ClSO₃H) |
| Temperature | 0–5°C |
| Time | 4–6 hours |
| Yield | 72–85% |
Purification via fractional distillation under reduced pressure (15–20 mmHg) yields 3-chloro-4-fluorobenzenesulfonyl chloride with >95% purity.
Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine
Pyrazole Ring Formation
The 1-methylpyrazole moiety is synthesized via a cyclocondensation reaction between 4-ethynylphenylboronic acid and methylhydrazine in the presence of a copper(I) catalyst.
Optimized Conditions
Ethylamine Chain Introduction
The acetylene intermediate undergoes hydroamination using ethylamine gas under high-pressure (50–60 psi) hydrogenation conditions with a palladium-on-carbon catalyst:
Key Parameters
| Parameter | Value |
|---|---|
| Pressure | 50–60 psi H₂ |
| Catalyst Loading | 5 wt% Pd/C |
| Temperature | 25–30°C |
| Yield | 65–70% |
Sulfonamide Coupling Reaction
The final step involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in anhydrous tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS) as a base:
Procedure
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Cool THF to -78°C and add LiHMDS (1.1 equiv).
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Slowly add the amine (1.0 equiv) dissolved in THF.
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Introduce the sulfonyl chloride (1.05 equiv) dropwise.
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Warm to room temperature and stir for 3 hours.
Workup
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Quench with saturated NH₄Cl.
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Extract with ethyl acetate (3 × 50 mL).
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Dry over Na₂SO₄ and concentrate.
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Purify via column chromatography (hexanes:EtOAc = 3:1).
Performance Metrics
Alternative Synthetic Routes
Microwave-Assisted Coupling
A modified protocol utilizing microwave irradiation reduces reaction time from 3 hours to 20 minutes while maintaining comparable yields (82%). This method employs T3P (propylphosphonic anhydride) as a coupling agent in acetonitrile at 120°C.
Solid-Phase Synthesis
Recent advancements explore polymer-supported sulfonyl chloride reagents to simplify purification. However, yields remain suboptimal (55–60%) due to incomplete resin functionalization.
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-regioisomers are mitigated using bulky ligands (e.g., triphenylphosphine) during copper-catalyzed cyclization.
-
Sulfonyl Chloride Stability : Storage under argon at -20°C prevents hydrolysis to the sulfonic acid.
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Amine Sensitivity : The ethylamine intermediate is prone to oxidation; thus, reactions are conducted under inert atmosphere with fresh molecular sieves.
Analytical Characterization
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.62–7.58 (m, 2H), 7.45–7.41 (m, 2H), 6.39 (s, 1H), 3.92 (s, 3H), 3.68 (t, J = 6.8 Hz, 2H), 2.98 (t, J = 6.8 Hz, 2H).
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HRMS (ESI+) : m/z calculated for C₁₉H₁₈ClFN₃O₂S [M+H]⁺ 380.0821, found 380.0824.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Chloro and fluoro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Comparable Compounds
Biological Activity
3-Chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide, also known as a sulfonamide compound, is notable for its diverse biological activities. Its structure includes multiple functional groups—specifically chloro, fluoro, and sulfonamide—which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 393.9 g/mol. The presence of halogen atoms (chlorine and fluorine) and a sulfonamide group enhances its chemical reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 2640885-66-9 |
Sulfonamides are known to exhibit various mechanisms of action, primarily through the inhibition of bacterial folic acid synthesis. However, this particular compound may also interact with other biological targets:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacteria by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anticancer Properties : The incorporation of pyrazole rings in sulfonamides has been linked to anticancer activity through apoptosis induction in cancer cell lines.
Antimicrobial Effects
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
Recent studies have highlighted the anticancer activities of pyrazole-containing compounds. For example:
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis with other sulfonamide derivatives reveals the unique structural features and their corresponding biological activities:
| Compound Name | Notable Activities |
|---|---|
| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Antimicrobial activity |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide | Potential anticancer properties |
| 5-Fluoro-N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl}benzenesulfonamide | Anti-inflammatory effects |
Q & A
Q. What are the key synthetic challenges in preparing 3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three critical steps: (1) pyrazole ring formation via cyclization of hydrazine derivatives with carbonyl compounds, (2) alkylation to introduce the ethyl linker, and (3) sulfonamide coupling via reaction of a sulfonyl chloride with the amine intermediate .
- Optimization Strategies :
- Pyrazole Formation : Use microwave-assisted synthesis to reduce reaction time and improve yield (typical conditions: 120°C, DMF solvent, 2 hours).
- Alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Sulfonamide Coupling : Maintain anhydrous conditions (e.g., THF under nitrogen) to prevent hydrolysis of the sulfonyl chloride intermediate.
- Purification : Use flash chromatography (silica gel, 3:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?
- Methodological Answer : Target identification often involves:
- Enzyme Assays : Use fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (e.g., for kinases) to measure inhibition. For example, IC₅₀ values can be determined via dose-response curves (concentration range: 0.1–100 µM).
- Selectivity Screening : Cross-test against a panel of related enzymes (e.g., carbonic anhydrase isoforms) to assess specificity .
- Data Validation : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with orthogonal methods like surface plasmon resonance (SPR).
Advanced Research Questions
Q. What structural features of this compound influence its binding affinity to biological targets, and how can this be validated computationally?
- Methodological Answer :
- Key Features :
- Chloro-Fluoro Substitution : Enhances electronegativity, improving interactions with hydrophobic pockets (e.g., in carbonic anhydrase IX) .
- Pyrazole-Ethyl-Phenyl Linker : Provides conformational flexibility for target engagement.
- Validation Tools :
- Molecular Docking : Use AutoDock Vina to model interactions with crystal structures (e.g., PDB: 3T73 for carbonic anhydrase).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond dynamics.
Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be improved without compromising activity?
- Methodological Answer :
- Metabolic Hotspots : The trifluoromethyl group on the pyrazole ring may reduce oxidative metabolism.
- Strategies :
- In Vitro Assays : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS analysis).
- Structural Modifications : Introduce deuterium at vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
- PK Profiling : Conduct bioavailability studies in rodent models (IV/PO dosing) with LC-MS quantification.
Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Potential Causes :
- Assay Variability : Differences in buffer pH, ionic strength, or enzyme source (recombinant vs. native).
- Compound Purity : Verify via HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis.
- Resolution :
- Standardized Protocols : Adopt WHO-recommended assay conditions (e.g., 25°C, pH 7.4).
- Collaborative Validation : Share samples with independent labs for cross-testing .
Q. What advanced analytical techniques are critical for characterizing this compound’s polymorphic forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles and confirm stereochemistry (e.g., C–S bond at 1.76 Å) .
- DSC/TGA : Identify melting points (observed range: 180–185°C) and thermal stability.
- Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts (e.g., δ 120 ppm for aromatic carbons).
Key Research Gaps and Recommendations
- Synthetic Scalability : Optimize multi-step yields (current: ~40% overall) using flow chemistry (e.g., tubular reactors for exothermic steps) .
- In Vivo Efficacy : Prioritize xenograft models (e.g., HT-29 colorectal cancer) to validate antitumor activity linked to target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
